molecular formula C9H9BrO3 B3186679 (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 1263284-23-6

(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B3186679
CAS No.: 1263284-23-6
M. Wt: 245.07 g/mol
InChI Key: GJEZMJKQOBAYTM-ZETCQYMHSA-N
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Description

(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263284-23-6) is a chiral benzodioxine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol, this compound serves as a valuable synthetic intermediate or scaffold for the design and development of novel bioactive molecules . The 1,4-benzodioxine core structure is recognized in pharmacologically active compounds, and research indicates that derivatives of this scaffold have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a significant anticancer drug target . The bromo substituent on the aromatic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to elaborate the molecule for structure-activity relationship (SAR) studies. This (S)-enantiomer is provided with a high purity of ≥96% . It is characterized by specific GHS safety warnings, including potential skin irritation, serious eye irritation, and respiratory irritation . For product stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human or veterinary use.

Properties

IUPAC Name

[(2S)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZMJKQOBAYTM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677580
Record name [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263284-23-6
Record name [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-chloroperoxybenzoic acid as a reagent in dichloromethane under reflux conditions . The reaction mixture is then cooled and treated with sodium sulfite to yield the desired product.

Industrial Production Methods

While specific industrial production methods for (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not widely documented, the compound is generally produced in bulk through custom synthesis and procurement processes . These methods ensure high purity and consistent quality for research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as aldehydes, carboxylic acids, and hydrogen-substituted analogs.

Scientific Research Applications

(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is utilized in a range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (atomic radius: 1.85 Å) increases molecular weight and lipophilicity compared to chlorine (1.75 Å) and fluorine (1.47 Å). This impacts solubility and bioavailability .
  • Positional Isomerism : The 6-bromo substituent (target compound) vs. 5-fluoro () alters electronic distribution. Bromine’s electron-withdrawing effect deactivates the ring, influencing reactivity in cross-coupling reactions .

Physicochemical and Spectroscopic Properties

Property Target Compound 6-Chloro Analogue 5-Fluoro Analogue
Melting Point Not reported 71–72°C Not reported
Boiling Point Not reported Not reported Not reported
¹H-NMR (Key Shifts) 3.70–5.0 ppm (dioxin) Similar dioxin signals 3.92–4.00 ppm (ABX)
Stability Stable at 2–8°C Stable Stable

Spectroscopic Notes:

  • The 6-bromo substituent in the target compound causes distinct deshielding in ¹³C-NMR (~110 ppm for C-Br) compared to ¹³C-Cl (~105 ppm) .
  • The nitro derivative () shows strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), absent in halogenated analogues.

Biological Activity

(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula: C9_9H9_9BrO3_3
  • Molecular Weight: 245.07 g/mol
  • CAS Number: 1263284-23-6

The compound features a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system with a methanol group, which contributes to its unique reactivity and biological interactions.

Synthesis and Preparation

The synthesis of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves:

  • Starting Materials: 3-chloroperoxybenzoic acid.
  • Solvent: Dichloromethane.
  • Conditions: Reflux conditions.

This method allows for the selective formation of the desired compound while minimizing byproducts.

The biological activity of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the methanol group are critical for binding to these targets, influencing their activity. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.

Enzyme Inhibition

Research indicates that (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exhibits enzyme inhibition properties. It has been studied for its potential to modulate enzyme activities related to metabolic pathways and disease processes. Specific enzymes targeted include those involved in oxidative stress and inflammation .

Antiviral Properties

In studies involving antiviral activities, derivatives of compounds related to (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin) have shown promising results against various viral strains. For instance, compounds with similar structural motifs demonstrated significant antiviral effects against Tobacco Mosaic Virus (TMV), indicating a potential for further exploration in antiviral drug development .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Certain derivatives exhibited over 60% inhibition against multiple plant pathogens at low concentrations. This suggests that (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol could be a candidate for agricultural applications as an antifungal agent .

Case Studies and Research Findings

StudyFindings
Enzyme Inhibition Study Demonstrated significant inhibition of specific enzymes linked to inflammation pathways.
Antiviral Activity Compounds related to (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin) showed over 40% inactivation against TMV at 500 mg/L .
Antifungal Efficacy Exhibited over 60% fungicidal activity against various plant pathogens at concentrations as low as 50 mg/L .

Q & A

What are the optimal synthetic routes for preparing (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with high enantiomeric purity?

Methodological Answer:
The synthesis involves enantioselective oxidation and chiral resolution. A common approach uses 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane under reflux to form the benzodioxin core . For chiral purity, enzymatic resolution or chiral chromatography can separate (S)- and (R)-enantiomers. Advanced methods include asymmetric catalysis using Sharpless epoxidation conditions or kinetic resolution via lipase-mediated acetylation . Key steps:

  • Oxidation : mCPBA in CH₂Cl₂ at 40°C for 6 hours.
  • Chiral Separation : Use of immobilized amylose-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) mobile phase.
  • Yield Optimization : Adjust stoichiometry of oxidizing agents and monitor reaction progress via TLC/HPLC.

How can spectroscopic and crystallographic methods confirm the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD using SHELX software confirms absolute configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides resolution < 0.8 Å .
  • NMR Analysis : 1^1H and 13^{13}C NMR (400 MHz, CDCl₃) identify diastereotopic protons (δ 4.40–4.55 ppm for dioxin-CH₂) and coupling constants (J=7.111.5J = 7.1–11.5 Hz) for stereochemical assignment .
  • Purity Assessment : HPLC with a chiral column (e.g., Daicel CHIRALCEL OD-H) and UV detection at 254 nm ensures enantiomeric excess >99% .

What computational strategies predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model electronic properties (HOMO-LUMO gap, electrostatic potential maps) and reaction pathways (e.g., bromine substitution kinetics) .
  • Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to viral proteases or fungal enzymes. Bromine’s halogen bonding enhances interactions with target residues (e.g., TMV coat protein) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories.

How do reaction kinetics differ when substituting bromine vs. chloro/fluoro analogs?

Methodological Answer:
Bromine’s lower electronegativity (2.96 vs. Cl: 3.16, F: 3.98) and larger van der Waals radius (1.85 Å) favor nucleophilic substitution (SN₂). Example conditions:

HalogenReagent (Substitution)Rate Constant (k, s⁻¹)
BrNaSH in DMF, 80°C2.3×1032.3 \times 10^{-3}
ClNaN₃ in DMSO, 100°C1.1×1031.1 \times 10^{-3}
FNot reactive under SN₂N/A

Kinetic studies via UV-Vis or 19^{19}F NMR show Br derivatives react 2.1× faster than Cl analogs due to better leaving-group ability .

How to resolve contradictions in reported biological activities (antiviral vs. antifungal)?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:

  • Antiviral Assays : Use TMV-infected Nicotiana tabacum at 500 mg/L; measure lesion count reduction .
  • Antifungal Assays : Test against Rhizoctonia cerealis via mycelial growth inhibition at 50 mg/L .
    Statistical analysis (ANOVA, p < 0.05) identifies significant differences. SAR studies reveal bromine enhances antifungal activity (60% inhibition) vs. antiviral (40%) due to hydrophobic interactions .

How to optimize chiral chromatography for enantiomer separation?

Methodological Answer:

  • Column Selection : Polysaccharide-based columns (Chiralpak IG or IC) for high selectivity.
  • Mobile Phase : Hexane:ethanol (90:10) with 0.1% trifluoroacetic acid improves peak resolution (>2.0).
  • Flow Rate : 1.0 mL/min at 25°C for baseline separation. Validate with circular dichroism (CD) spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

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